4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a chlorophenyl group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the piperazine ring.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Batch Processing: Initial synthesis in batch reactors to control reaction conditions precisely.
Purification: Use of chromatography and recrystallization techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyridinylmethyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are used for substitution reactions.
Major Products
Oxidation Products: Formation of N-oxides and other oxidized derivatives.
Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.
Substitution Products: Various substituted chlorophenyl derivatives.
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Oxidative Stress Modulation: It can influence oxidative stress pathways by interacting with reactive oxygen species (ROS) and related enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-bromophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
- 4-(3-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
- 4-(3-methylphenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
Uniqueness
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22ClN5O2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-4-3-6-17(12-15)24-8-10-25(11-9-24)19(27)23-14-18(26)22-13-16-5-1-2-7-21-16/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27) |
InChI Key |
BCYHAILDBFJDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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